4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide
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Overview
Description
4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide is a complex organic compound that features an imidazole ring, a piperazine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antioxidant.
Scientific Research Applications
4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor and antioxidant, making it a candidate for the treatment of Alzheimer’s disease.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying neurological pathways and receptor interactions.
Industrial Applications: Its antioxidant properties can be leveraged in the development of materials that require protection against oxidative damage.
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide is currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the piperazine moiety, and finally the attachment of the benzamide group. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Piperazine Ring: This step involves the reaction of the imidazole derivative with piperazine, typically under reflux conditions in the presence of a suitable solvent.
Attachment of the Benzamide Group: The final step involves the acylation of the piperazine-imidazole intermediate with benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, under reflux or microwave-assisted conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar in structure due to the presence of the piperazine ring.
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: Shares the benzamide and imidazole moieties.
Uniqueness
What sets 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide apart is its unique combination of the imidazole, piperazine, and benzamide groups, which confer distinct biological activities and potential therapeutic benefits. Its ability to act as both an acetylcholinesterase inhibitor and an antioxidant highlights its versatility and potential in medicinal chemistry.
Properties
IUPAC Name |
4-[[2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c25-23(32)19-6-8-21(9-7-19)27-22(31)18-29-14-12-28(13-15-29)16-17-30-11-10-26-24(30)20-4-2-1-3-5-20/h1-11H,12-18H2,(H2,25,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLSKOTYDRBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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